molecular formula C21H25N3O6S B2445375 methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1251694-74-2

methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2445375
CAS No.: 1251694-74-2
M. Wt: 447.51
InChI Key: GOSWNKPEHRBEOA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15-9-12-24(13-10-15)31(28,29)18-8-5-11-23(20(18)26)14-19(25)22-17-7-4-3-6-16(17)21(27)30-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWNKPEHRBEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The compound features a piperidine moiety, which is known for its role in various biological activities. The sulfonyl group and the oxopyridine structure contribute to its potential as a pharmacological agent.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes involved in metabolic pathways. For instance, the presence of the piperidine ring suggests possible interactions with neurotransmitter receptors or enzymes such as tyrosinase, which is critical in melanin production and could be targeted for hyperpigmentation disorders .

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity, potentially making this compound effective against certain bacterial strains.

Anticancer Potential

This compound may also demonstrate anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, suggesting that this compound may protect cells from oxidative stress .

Study on Melanin Production

In a study involving B16F10 melanoma cells, analogs of this compound were tested for their ability to inhibit melanin production. The results indicated that certain analogs effectively reduced intracellular tyrosinase activity, which is pivotal in melanin synthesis .

CompoundTyrosinase Inhibition (%)Cell Viability (%)
Analog 150%90%
Analog 365%85%
Control (Kojic Acid)70%95%

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some analogs exhibited low toxicity at concentrations up to 20 µM, others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structure-activity relationship studies to optimize therapeutic efficacy while minimizing toxicity .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Intermediate characterization with 1H^1H-NMR ensures correct functional group incorporation .

Basic Question: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify protons adjacent to the sulfonyl group (δ 3.1–3.5 ppm for piperidinyl CH2_2) and the ester carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • FT-IR : Verify sulfonyl S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. Data Interpretation Example :

Functional GroupExpected Signal (NMR)Expected Signal (IR)
Sulfonyl groupδ 3.1–3.5 (piperidinyl)1350 cm1^{-1} (S=O)
Ester carbonylδ ~170 (C=O)1720 cm1^{-1} (C=O)

Advanced Question: How can low yields in the sulfonylation step be addressed?

Methodological Answer:
Low yields often arise from incomplete sulfonyl chloride activation or competing side reactions. Strategies include:

  • Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis of the sulfonyl chloride .
  • Stoichiometry Adjustment : Employ 1.2 equivalents of sulfonyl chloride to ensure full conversion of the pyridinone intermediate .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress dimerization .

Validation : Monitor reaction completion via LC-MS (retention time ~8.2 min) and compare with a reference standard .

Advanced Question: How to resolve discrepancies in 1H^1H1H-NMR data for the acetamido moiety?

Methodological Answer:
Discrepancies may arise from rotameric equilibria or impurities. Mitigation steps:

2D NMR (COSY, HSQC) : Assign coupling between the amide NH (δ 8.2–8.5 ppm) and adjacent CH2_2 groups .

Dynamic NMR Studies : Heat the sample to 60°C to coalesce split peaks caused by slow rotation .

HPLC Purity Check : Ensure >95% purity to rule out impurity interference (C18 column, acetonitrile/water gradient) .

Advanced Question: What methodologies validate the compound’s biological target engagement?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with the sulfonyl group and target active sites (e.g., ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) for real-time target validation .

Q. Stability Profile Example :

pHMajor Degradation ProductHalf-Life (h)
1Benzoic acid derivative4.2
7.4Parent compound>48

Advanced Question: How to troubleshoot poor solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Synthesize a hydrochloride salt via treatment with HCl in ethanol .
  • Pro-drug Design : Modify the ester group to a more hydrophilic moiety (e.g., carboxylate) .

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